molecular formula C8H11ClN4 B2822146 (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride CAS No. 1788054-70-5

(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride

Cat. No.: B2822146
CAS No.: 1788054-70-5
M. Wt: 198.65
InChI Key: VKEOPIMHKBQENM-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride: is a chemical compound belonging to the class of pyrazolo[3,4-b]pyridines, which are heterocyclic compounds

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride typically involves multiple steps starting from commercially available precursors[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo3,4- b .... One common synthetic route includes the following steps:

  • Formation of the Pyrazolo[3,4-b]pyridine Core: : This can be achieved by cyclization reactions involving hydrazines and β-keto esters or β-diketones.

  • Methylation: : The pyrazolo[3,4-b]pyridine core is then methylated to introduce the methyl group at the desired position.

  • Formation of Hydrochloride Salt: : The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for higher yields and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH) are commonly used oxidizing agents.

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and ethanol (C₂H₅OH) are typical reducing agents.

  • Substitution: : Nucleophiles such as ammonia (NH₃), amines, and halides are used in substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or aldehydes can be formed depending on the specific conditions.

  • Reduction: : Alcohols or amines are common products of reduction reactions.

  • Substitution: : Various substituted pyrazolo[3,4-b]pyridines can be synthesized through substitution reactions.

Scientific Research Applications

(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride: has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : It may be employed in biological studies to understand the mechanisms of various biochemical processes.

  • Industry: : Its derivatives can be used in the production of materials with specific properties.

Comparison with Similar Compounds

(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride: can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as Riociguat (BAY 63-2521) , which is also known for its biological activity While both compounds share structural similarities, their specific applications and mechanisms of action may differ

Properties

IUPAC Name

(1-methylpyrazolo[3,4-b]pyridin-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-12-8-6(3-2-4-10-8)7(5-9)11-12;/h2-4H,5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEOPIMHKBQENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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